molecular formula C17H18N4O2 B6586160 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide CAS No. 1251688-14-8

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide

Cat. No.: B6586160
CAS No.: 1251688-14-8
M. Wt: 310.35 g/mol
InChI Key: VESQPGJCKYHEQO-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide is a complex organic compound that features an imidazolidinone ring, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with an isocyanate under controlled conditions.

    Attachment of the methylphenyl group:

    Incorporation of the pyridine ring: The final step involves the attachment of the pyridine ring to the acetamide moiety, which can be done through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a precursor for biologically active molecules.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share the imidazole ring structure and have similar chemical properties.

    Pyridine derivatives: Compounds containing the pyridine ring are also similar and may have comparable biological activities.

    Phenyl derivatives: The presence of the phenyl group in these compounds makes them chemically related.

Uniqueness

What sets 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide apart is the combination of these three distinct moieties (imidazolidinone, pyridine, and methylphenyl) in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler compounds.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-13-2-4-15(5-3-13)21-11-10-20(17(21)23)12-16(22)19-14-6-8-18-9-7-14/h2-9H,10-12H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESQPGJCKYHEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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